Ethyl E-N-BOC-Piperidin-4-ylacrylate

描述

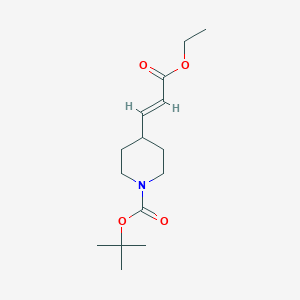

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSLGZABCJLALW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590058 | |

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198895-61-3 | |

| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperidine Scaffold: a Privileged Structure in Chemical Synthesis

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a prevalent feature in a vast number of natural products and synthetic pharmaceuticals. Its significance stems from several key characteristics that make it a favored structural unit in drug design and advanced chemical synthesis.

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. guidechem.comaaronchem.com The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling the creation of molecules that can interact with biological targets with high specificity and affinity. This "3D shape" and limited number of rotatable bonds contribute to favorable pharmacokinetic properties. The introduction of piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve drug-like characteristics.

Alpha, Beta Unsaturated Esters: Versatile Synthetic Building Blocks

The ethyl acrylate (B77674) moiety in Ethyl E-N-BOC-Piperidin-4-ylacrylate represents a class of compounds known as α,β-unsaturated esters. These are highly versatile and widely used intermediates in organic synthesis due to the reactivity conferred by the conjugated system of the carbon-carbon double bond and the carbonyl group.

This arrangement makes the β-carbon electrophilic and susceptible to conjugate addition, also known as Michael addition, by a wide variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, α,β-unsaturated esters can participate in a range of other important transformations, including:

Cycloaddition reactions

Hydrogenations

Epoxidations

The wide array of transformations that α,β-unsaturated esters can undergo makes them valuable synthons for the construction of more complex molecular frameworks.

The Significance of the Acrylate Moiety at the Piperidine 4 Position and Its Stereochemistry

Reactions at the Alpha, Beta-Unsaturated Ester Moiety

The α,β-unsaturated ester portion of the molecule is an electrophilic center, susceptible to various nucleophilic, radical, and reduction reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and prone to attack.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org In the case of (E)-Ethyl N-Boc-piperidin-4-ylacrylate, this reaction involves the addition of a nucleophile to the β-carbon of the acrylate moiety. A wide variety of nucleophiles can be employed, including organometallics (such as Gilman or Grignard reagents in the presence of a copper catalyst), soft enolates, and heteroatomic nucleophiles like amines, thiols, and phosphines.

While specific studies on (E)-Ethyl N-Boc-piperidin-4-ylacrylate are not extensively documented, the reactivity can be inferred from similar systems. For instance, the conjugate addition of piperidine derivatives to alkyl acrylates is a known transformation. researchgate.net In a related context, the Michael addition of various nucleophiles to α,β-unsaturated amides, which are electronically similar to esters, has been well-established, often requiring activation due to the lower reactivity of amides compared to ketones or esters. acs.orgchemrxiv.org

The general mechanism for the Michael addition to (E)-Ethyl N-Boc-piperidin-4-ylacrylate would proceed via the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a protic solvent or during aqueous workup, yields the 1,4-adduct.

Table 1: Representative Nucleophilic Conjugate Additions to α,β-Unsaturated Esters

| Entry | Nucleophile | Reagent/Catalyst | Solvent | Product |

| 1 | Dimethylcuprate | (CH₃)₂CuLi | THF/Et₂O | Ethyl 3-(dimethyl)-N-Boc-piperidine-4-propanoate |

| 2 | Thiophenol | Et₃N | CH₂Cl₂ | Ethyl 3-(phenylthio)-N-Boc-piperidine-4-propanoate |

| 3 | Piperidine | None | Neat | Ethyl 3-(piperidin-1-yl)-N-Boc-piperidine-4-propanoate |

| 4 | Diethyl malonate | NaOEt | EtOH | Diethyl 2-((3-ethoxy-3-oxopropyl)-N-Boc-piperidin-4-yl)malonate |

Note: The reactions presented in this table are based on general principles of Michael additions and may not have been performed specifically on (E)-Ethyl N-Boc-Piperidin-4-ylacrylate.

The double bond of the acrylate moiety can participate in both radical and photochemical reactions. Radical additions to α,β-unsaturated systems can be initiated by various radical initiators, such as AIBN, in the presence of a radical precursor. For example, tandem radical cyclizations have been observed in related α,β-unsaturated selenyl esters. rsc.org

Photochemical transformations, particularly [2+2] cycloadditions, are also a hallmark of α,β-unsaturated carbonyl compounds. youtube.com Upon irradiation with UV light, (E)-Ethyl N-Boc-piperidin-4-ylacrylate could potentially undergo cycloaddition with an alkene to form a cyclobutane (B1203170) ring. The reaction typically proceeds through the triplet excited state of the enone. acs.orgnih.gov While intermolecular photocycloadditions of α,β-unsaturated sulfones have been reported, similar transformations with acrylates are well-established. digitellinc.com The regioselectivity and stereoselectivity of these reactions are influenced by electronic and steric factors of both the acrylate and the reacting alkene.

The carbon-carbon double bond of the acrylate can be selectively reduced in the presence of the ester and the Boc-protecting group. Catalytic hydrogenation is a common method to achieve this transformation. Various catalysts can be employed for the 1,4-reduction of α,β-unsaturated carbonyl compounds. organic-chemistry.org

Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often under an atmosphere of hydrogen gas. tcichemicals.com The use of specific catalyst poisons, such as diphenylsulfide with Pd/C, can enhance the selectivity for the reduction of the alkene without affecting other reducible groups. organic-chemistry.org Other catalytic systems, such as those based on rhodium or iridium, can also effect this transformation, sometimes with high levels of stereoselectivity if a chiral ligand is employed. organic-chemistry.org For instance, palladium-catalyzed asymmetric hydrogenation has been successfully applied to related tetrasubstituted olefins. dicp.ac.cn A selective hydrogenation of the carbon-carbon double bond of α,β-unsaturated ketones can be achieved using limonene (B3431351) and 10% Pd/C. capes.gov.br

Table 2: Conditions for Selective Reduction of the C=C Bond in α,β-Unsaturated Esters

| Entry | Catalyst | Hydrogen Source | Solvent | Product |

| 1 | 10% Pd/C | H₂ (1 atm) | EtOAc | Ethyl N-Boc-piperidine-4-propanoate |

| 2 | Wilkinson's Catalyst | H₂ (1 atm) | Benzene | Ethyl N-Boc-piperidine-4-propanoate |

| 3 | Mg/MeOH | - | Methanol | Ethyl N-Boc-piperidine-4-propanoate |

| 4 | NaBH₄/CoCl₂ | - | Methanol | Ethyl N-Boc-piperidine-4-propanoate |

Note: These are general conditions for the reduction of α,β-unsaturated esters and their applicability to (E)-Ethyl N-Boc-Piperidin-4-ylacrylate is presumed.

Transformations Involving the N-Boc Protecting Group

The N-Boc group is a stable and widely used protecting group for amines. Its removal and the subsequent functionalization of the piperidine nitrogen are key steps in the utilization of (E)-Ethyl N-Boc-piperidin-4-ylacrylate as a synthetic intermediate.

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. The most common reagents for this purpose are trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide.

The removal of the Boc group has a profound impact on the reactivity of the piperidine nitrogen. The lone pair of electrons on the nitrogen is no longer delocalized through resonance with the carbonyl group of the Boc moiety. This increases the nucleophilicity and basicity of the piperidine nitrogen, making it available for subsequent functionalization reactions. For example, the deprotection of N-Boc piperidine can be achieved in high yield using a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent. digitellinc.com

Once deprotected, the secondary amine of the piperidine ring can undergo a variety of chemical transformations.

N-Alkylation: The nucleophilic nitrogen can be alkylated using alkyl halides. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation. sciencemadness.org

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents like DCC/HOBt or HATU. researchgate.net This reaction forms a stable amide bond.

Table 3: Subsequent Functionalization of the Deprotected Piperidine Nitrogen

| Entry | Reaction Type | Reagent(s) | Solvent | Product |

| 1 | N-Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | (E)-Ethyl N-benzyl-piperidin-4-ylacrylate |

| 2 | N-Acetylation | Acetic anhydride, Et₃N | CH₂Cl₂ | (E)-Ethyl N-acetyl-piperidin-4-ylacrylate |

| 3 | Reductive Amination | Acetone, NaBH(OAc)₃ | 1,2-Dichloroethane | (E)-Ethyl N-isopropyl-piperidin-4-ylacrylate |

| 4 | N-Sulfonylation | Tosyl chloride, Pyridine (B92270) | CH₂Cl₂ | (E)-Ethyl N-tosyl-piperidin-4-ylacrylate |

Note: These reactions are performed on the deprotected form of (E)-Ethyl N-Boc-Piperidin-4-ylacrylate (i.e., (E)-Ethyl piperidin-4-ylacrylate).

Stereochemical Integrity and Transformations of the E-Configuration

The inherent stereochemistry of (E)-Ethyl N-Boc-Piperidin-4-ylacrylate , specifically the E-configuration of the carbon-carbon double bond, is a critical feature influencing its reactivity. However, without dedicated studies, any discussion on its stability and transformations would be purely speculative.

The conversion of the thermodynamically more stable E-isomer to the Z-isomer is a known phenomenon for α,β-unsaturated esters, often achieved through photochemical methods. For instance, research on related cinnamate (B1238496) systems has demonstrated that visible light-promoted E-to-Z isomerization can be achieved, with the efficiency and isomeric ratio being dependent on the substitution pattern on the double bond and any aromatic rings. However, no studies have been identified that specifically apply these or other isomerization techniques to (E)-Ethyl N-Boc-Piperidin-4-ylacrylate .

To provide a comprehensive analysis, research data would be required on the following, which is currently unavailable:

Photocatalytic Isomerization: Studies employing various photocatalysts and light sources to determine the feasibility and efficiency of the E/Z isomerization.

Thermal Isomerization: Investigations into the thermal stability of the E-isomer and the conditions required for thermal isomerization.

Catalyst Effects: Data on how different catalysts (e.g., acid, base, metal catalysts) influence the rate and equilibrium of the isomerization.

Without such data, it is impossible to construct a meaningful data table or provide detailed research findings on the E/Z isomerization of this specific compound.

The α,β-unsaturated ester moiety in (E)-Ethyl N-Boc-Piperidin-4-ylacrylate is a prime site for various chemical transformations that can introduce new stereocenters, such as conjugate additions (Michael additions). The stereochemical outcome of these reactions is of significant interest in synthetic chemistry.

Research on other N-Boc-piperidine derivatives has shown that the bulky tert-butoxycarbonyl (Boc) group can influence the stereochemical course of reactions at adjacent positions. For example, diastereoselective functionalization of the piperidine ring at the C2 or C4 positions can be achieved with high levels of control.

However, for (E)-Ethyl N-Boc-Piperidin-4-ylacrylate , there is a lack of published research detailing:

Conjugate Addition Reactions: Studies on the addition of various nucleophiles (e.g., organocuprates, enamines, organocatalysts) and the resulting diastereoselectivity at the α- and β-positions of the acrylate system.

Cycloaddition Reactions: Investigations into Diels-Alder or other cycloaddition reactions where the acrylate acts as a dienophile, and the facial selectivity of the approach of the diene.

Influence of Reaction Conditions: Data on how temperature, solvent, and the nature of the catalyst or reagent affect the stereochemical outcome of reactions.

Due to the absence of this specific information, a detailed discussion on the methods to control the formation of new stereocenters and a corresponding data table of research findings cannot be accurately compiled.

Precursor for Structurally Diverse Substituted Piperidine Derivatives

The intrinsic reactivity of the acrylate group, coupled with the stability of the Boc-protected piperidine, makes (E)-Ethyl N-Boc-Piperidin-4-ylacrylate an ideal starting point for synthesizing a variety of substituted piperidine derivatives. The electron-deficient double bond of the acrylate system is a prime target for nucleophilic attack, enabling a range of transformations.

Synthesis of Spirocyclic Piperidines

Spirocyclic piperidines, which contain a carbon atom common to two rings, are significant structural motifs in numerous natural products and pharmacologically active compounds. The synthesis of these structures can be achieved through intramolecular cyclization reactions. (E)-Ethyl N-Boc-Piperidin-4-ylacrylate can serve as a key precursor in multi-step or one-pot multicomponent reactions to generate these complex architectures.

A common strategy involves an initial Michael addition to the acrylate, followed by an intramolecular cyclization. For instance, a one-pot, four-component reaction involving an aldehyde, a β-ketoester, and an ammonium (B1175870) acetate (B1210297) source could first undergo Michael addition to the acrylate moiety of (E)-Ethyl N-Boc-Piperidin-4-ylacrylate. The resulting intermediate could then participate in an intramolecular aminal formation and cyclization to yield a 3-spiropiperidine derivative. whiterose.ac.uk This approach leverages the reactivity of the acrylate system to build complex spirocyclic frameworks onto the piperidine core. The general strategy for forming spiropiperidines often relies on the formation of a piperidine ring on a pre-existing carbocycle or a tandem reaction where the spiro center is formed concurrently with the piperidine ring. whiterose.ac.uk

Derivatization towards Complex Polycyclic Systems

The development of complex polycyclic systems containing the piperidine moiety is crucial in medicinal chemistry. (E)-Ethyl N-Boc-Piperidin-4-ylacrylate can be elaborated into such systems through various synthetic strategies, including cycloaddition and cross-coupling reactions.

The acrylate portion of the molecule can act as a dienophile in Diels-Alder reactions. When reacted with a suitable diene, it can form a six-membered ring, leading to the creation of a bicyclic or polycyclic system fused or bridged to the piperidine ring. masterorganicchemistry.comresearchgate.net The stereochemical outcome of these reactions can often be controlled by temperature, with lower temperatures favoring the kinetically controlled endo product and higher temperatures allowing for equilibrium to the more stable exo product. masterorganicchemistry.com

Furthermore, the piperidine ring itself can be a platform for building complexity. Following initial modifications via the acrylate handle, subsequent reactions such as palladium-catalyzed cross-coupling (e.g., Heck reaction) can be employed to introduce aryl or other functional groups, paving the way for intricate polycyclic structures like those found in tetracyclic bis-piperidine alkaloids. youtube.comsciencemadness.org

Intermediate in the Construction of Advanced Heterocyclic Scaffolds

The dual functionality of (E)-Ethyl N-Boc-Piperidin-4-ylacrylate makes it an excellent intermediate for synthesizing a variety of other heterocyclic systems, where the piperidine ring is appended to another newly formed ring.

Pyrrolidinone and Pyridinone Derivatives

The synthesis of N-heterocycles such as pyrrolidinones can be achieved through a cascade reaction initiated by an aza-Michael addition. nih.govfrontiersin.org Primary amines can act as nucleophiles, adding to the β-position of the acrylate in (E)-Ethyl N-Boc-Piperidin-4-ylacrylate. The resulting secondary amine intermediate can then undergo an intramolecular cyclization via nucleophilic attack on the ester carbonyl group. frontiersin.org This cascade process efficiently converts the linear acrylate precursor into a cyclic pyrrolidinone structure appended to the piperidine ring. The reaction is often autocatalyzed by the primary amine and results in the formation of a stable 5-membered N-substituted pyrrolidone ring. nih.govfrontiersin.org This methodology provides a direct route to piperidinyl-pyrrolidone scaffolds, which are of interest in drug discovery.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| (E)-Ethyl N-Boc-Piperidin-4-ylacrylate | Primary Amine (e.g., Ethylamine) | N-Ethyl-pyrrolidinone-piperidinyl conjugate | Aza-Michael Addition / Intramolecular Cyclization |

| (E)-Ethyl N-Boc-Piperidin-4-ylacrylate | Ammonia (B1221849) | Pyrrolidinone-piperidinyl conjugate | Aza-Michael Addition / Intramolecular Cyclization |

Pyrazole (B372694) and Other Nitrogen-Containing Heterocycles

The α,β-unsaturated ester functionality is a classic precursor for the synthesis of pyrazoles and their partially saturated pyrazoline counterparts. The standard and widely used method involves the cyclocondensation reaction with hydrazine (B178648) or its derivatives. nih.govresearchgate.net

In this reaction, hydrazine hydrate (B1144303) or a substituted hydrazine attacks the β-position of the acrylate (Michael addition), followed by an intramolecular cyclization and dehydration (or elimination) to form the stable aromatic pyrazole ring. nih.govbeilstein-journals.org This approach allows for the synthesis of piperidinyl-substituted pyrazoles, which are a class of compounds with significant pharmacological interest. rsc.orgrsc.org The regioselectivity of the reaction can often be controlled by the choice of reactants and conditions. beilstein-journals.org

| Hydrazine Derivative | Product | Reaction Type |

| Hydrazine Hydrate (H₂NNH₂) | 1H-Pyrazol-3-one, 5-(N-Boc-piperidin-4-yl) | Cyclocondensation |

| Phenylhydrazine (PhNHNH₂) | 1-Phenyl-pyrazol-3-one, 5-(N-Boc-piperidin-4-yl) | Cyclocondensation |

| Tosylhydrazine (TsNHNH₂) | 1H-Pyrazole, 3-(N-Boc-piperidin-4-yl) | Cyclocondensation with elimination |

Development of Polymeric Materials and Supported Catalysts

The presence of a polymerizable acrylate group allows (E)-Ethyl N-Boc-Piperidin-4-ylacrylate to be used as a functional monomer in the synthesis of advanced polymeric materials.

The free-radical polymerization of acrylate monomers is a well-established and robust method for creating high-molecular-weight polymers. researchgate.net Monomers containing heterocyclic groups, like the piperidine in this case, can be polymerized to create functional polymers with unique properties. rsc.orgmdpi.com (E)-Ethyl N-Boc-Piperidin-4-ylacrylate can be homopolymerized or copolymerized with other monomers (e.g., styrene, other acrylates) using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.org The resulting polymer would feature piperidine moieties regularly spaced along the polymer backbone.

After polymerization, the Boc protecting group can be removed under acidic conditions to expose the secondary amine of the piperidine ring. This free amine can serve as a ligand to chelate metal ions. If a catalytically active metal (e.g., Palladium, Copper, Rhodium) is introduced, the resulting metallopolymer can function as a polymer-supported catalyst. nih.gov This approach offers significant advantages, including the ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and the creation of unique catalytic environments due to the polymer matrix. sciencemadness.org Such systems have been developed for a range of reactions, including oxidations and carbon-carbon bond-forming reactions. nih.govmdpi.com

Monomeric Units in Polymer Synthesis

While specific examples detailing the polymerization of (E)-Ethyl N-Boc-piperidin-4-ylacrylate are not extensively documented in publicly available literature, its molecular structure is inherently suited for use as a monomeric unit in the creation of functional polymers. The ethyl acrylate group can participate in chain-growth polymerization reactions, such as free-radical polymerization, to form a polyacrylate backbone.

The key feature of such a polymer would be the pendant N-Boc-piperidine group attached to each monomer unit along the polymer chain. The presence of the piperidine ring, a common motif in bioactive molecules, can impart unique properties to the resulting material. For instance, piperidine-containing polymers have been explored for biomedical applications, including the development of drug delivery systems. tchemical.com.cn The Boc protecting group could be retained to ensure the polymer remains neutral and less interactive, or it could be removed post-polymerization to expose the piperidine nitrogen. This would create a cationic polymer (under acidic conditions) capable of interacting with biological membranes or being further functionalized with other molecules.

Table 1: Potential Polymerization Characteristics This table illustrates the potential use of (E)-Ethyl N-Boc-piperidin-4-ylacrylate in polymerization, based on the general principles of acrylate chemistry.

| Polymerization Method | Initiator | Resulting Polymer Structure | Potential Application |

| Free-Radical Polymerization | AIBN (Azobisisobutyronitrile) | Poly(ethyl acrylate) with pendant N-Boc-piperidine groups | Functional films and coatings |

| RAFT Polymerization | RAFT Agent (e.g., CTA) | Controlled molecular weight polymer with pendant N-Boc-piperidine groups | Advanced drug delivery vehicles |

Precursors for Heterogeneous Catalysts

The use of (E)-Ethyl N-Boc-piperidin-4-ylacrylate as a direct precursor for heterogeneous catalysts is not a widely reported application. However, its structure lends itself to such applications in principle. Heterogeneous catalysts are typically created by immobilizing a catalytically active molecule onto a solid support (like silica, alumina, or a polymer resin).

The (E)-Ethyl N-Boc-piperidin-4-ylacrylate molecule could be anchored to a support material through its acrylate group. Following immobilization, the Boc group could be removed to free the piperidine nitrogen. This secondary amine could then serve as an organocatalyst itself for reactions like Knoevenagel condensations or Michael additions, or it could be used as a ligand to chelate a catalytically active metal center, forming a supported metal catalyst. The versatility of the piperidine scaffold is a significant advantage in the design of such catalytic systems.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The primary and most significant role of (E)-Ethyl N-Boc-piperidin-4-ylacrylate is as a building block in the synthesis of complex organic molecules, particularly those with potential pharmacological relevance. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions. tchemical.com.cn The utility of this specific building block is rooted in the strategic placement of its functional groups.

The N-Boc protecting group is crucial, as it masks the reactive secondary amine, allowing chemists to perform selective reactions on the acrylate tail without interference. Once the desired modifications are made, the Boc group can be cleanly removed to either yield the final secondary amine or allow for further elaboration at the nitrogen atom.

The ethyl acrylate moiety is an excellent Michael acceptor. This allows for conjugate addition reactions where a nucleophile attacks the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the extension and elaboration of the molecular framework. For example, this pathway can be used to introduce complex substituents that are key for binding to biological targets like enzymes or receptors.

While specific drugs synthesized directly from (E)-Ethyl N-Boc-piperidin-4-ylacrylate are not detailed in general literature, its value is clear in constructing lead compounds in drug discovery programs. For example, related N-Boc-piperidine intermediates are instrumental in the synthesis of molecules targeting CCR5 chemokine receptors and other G-protein coupled receptors.

Table 2: Potential Synthetic Transformations and Pharmacological Relevance This table outlines the potential synthetic utility of the key functional groups within the molecule for creating drug-like scaffolds.

| Functional Group | Reaction Type | Resulting Structure | Pharmacological Relevance |

| Ethyl Acrylate (Michael Acceptor) | Michael Addition with R₂NH | β-Amino acid ester derivative | Precursor for peptide mimics, enzyme inhibitors |

| Ethyl Acrylate (Michael Acceptor) | Michael Addition with R-SH | Cysteine-adduct like structure | Building block for protease inhibitors |

| N-Boc-Piperidine | Deprotection (e.g., with TFA) | Free secondary amine | Allows coupling with carboxylic acids to form amides (common in many drugs) |

| Deprotected Piperidine | Reductive Amination | N-Alkylated piperidine | Core structure in antagonists for various receptors (e.g., opioid, muscarinic) |

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of each atom within the molecule.

The stereochemistry of the acrylate (B77674) double bond is a critical feature determined by ¹H NMR. The trans or (E)-configuration is confirmed by the coupling constant (J-value) between the two vinylic protons (Hα and Hβ). A large coupling constant, typically in the range of 15-18 Hz, is indicative of a dihedral angle of approximately 180°, which corresponds to the (E)-isomer. In contrast, the cis or (Z)-isomer would exhibit a much smaller coupling constant (10-12 Hz).

Further detailed analysis using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allows for the definitive assignment of all proton and carbon signals, including the complex, often overlapping, signals of the piperidine (B6355638) ring protons. The bulky tert-butoxycarbonyl (BOC) group influences the conformational equilibrium of the piperidine ring, and variable temperature NMR studies could provide insight into the dynamics of the ring-flip process.

Table 1: Representative ¹H NMR Data for Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate in CDCl₃ (Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.)

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Vinylic Hβ | 6.90 - 7.05 | d | ~15.6 |

| Vinylic Hα | 5.75 - 5.85 | d | ~15.6 |

| -OCH₂CH₃ | 4.10 - 4.20 | q | ~7.1 |

| Piperidine H (axial) | ~4.05 | br d | - |

| Piperidine H (equatorial) | ~2.75 | br t | - |

| Piperidine H4 | ~2.40 | m | - |

| Piperidine H (axial) | ~1.70 | m | - |

| BOC -C(CH₃)₃ | 1.46 | s | - |

| Piperidine H (equatorial) | ~1.25 | m | - |

| -OCH₂CH₃ | 1.20 - 1.30 | t | ~7.1 |

Table 2: Representative ¹³C NMR Data for Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate in CDCl₃ (Chemical shifts (δ) are reported in parts per million (ppm).)

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O (Ester) | ~166.5 |

| C=O (BOC) | ~154.7 |

| Vinylic Cβ | ~148.0 |

| Vinylic Cα | ~121.5 |

| BOC -C(CH₃)₃ | ~79.5 |

| -OCH₂CH₃ | ~60.2 |

| Piperidine C2/C6 | ~44.0 |

| Piperidine C4 | ~38.5 |

| Piperidine C3/C5 | ~31.0 |

| BOC -C(CH₃)₃ | ~28.4 |

| -OCH₂CH₃ | ~14.2 |

Mass Spectrometry Techniques for Elucidating Reaction Products and Molecular Structures

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺), which can be used to confirm the elemental formula (C₁₅H₂₅NO₄).

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides corroborating evidence for the proposed structure. Key fragmentation pathways for this compound would include:

Loss of the tert-butyl group: A characteristic loss of 56 Da, resulting in an ion corresponding to the carbamic acid.

Loss of the BOC group: A loss of 100 Da (C₅H₈O₂).

Cleavage of the ester group: Fragmentation involving the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acrylate moiety.

These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation of the target compound and the identification of potential byproducts in a reaction mixture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a rapid and non-destructive method for identifying the key functional groups present in Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its structure:

C=O Stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl typically appears around 1710-1725 cm⁻¹, while the urethane (B1682113) (BOC) carbonyl appears at a lower wavenumber, around 1680-1695 cm⁻¹.

C=C Stretching: The stretching vibration of the acrylate double bond is observed in the region of 1640-1650 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O bonds of the ester and carbamate (B1207046) groups are found in the 1150-1300 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the piperidine ring and ethyl group are seen just below 3000 cm⁻¹.

Raman Spectroscopy: While IR is excellent for polar groups, Raman spectroscopy provides complementary information, as it is more sensitive to non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, which often gives a strong, sharp signal. This can be beneficial for monitoring reactions involving this group.

Table 3: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Ester Carbonyl (C=O) | Stretching | 1710 - 1725 | Strong |

| Carbamate (BOC) Carbonyl (C=O) | Stretching | 1680 - 1695 | Strong |

| Alkene (C=C) | Stretching | 1640 - 1650 | Medium |

| C-O (Ester and Carbamate) | Stretching | 1150 - 1300 | Strong |

| C-H (sp³ and sp²) | Stretching | 2850 - 3000 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

Single-crystal X-ray crystallography represents the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of Ethyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate can be grown, this technique can provide unambiguous proof of its structure and stereochemistry.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This would definitively confirm the (E)-configuration of the double bond and reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice. It would also show the spatial orientation of the bulky BOC protecting group relative to the rest of the molecule.

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules pack together in the solid state. As the molecule is achiral, it will crystallize in a centrosymmetric space group, and the concept of absolute configuration assignment is not applicable. However, for chiral derivatives, this technique would be the definitive method for determining the absolute stereochemistry. To date, a public crystal structure for this specific compound has not been deposited in crystallographic databases, but the technique remains the most powerful for unequivocal solid-state structural proof.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For Ethyl E-N-BOC-Piperidin-4-ylacrylate, DFT calculations can be employed to understand its fundamental electronic structure and predict its reactivity.

By solving the Kohn-Sham equations, DFT methods can determine the electron density distribution within the molecule. This allows for the calculation of various molecular properties that are crucial for predicting reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides a measure of the molecule's kinetic stability.

Furthermore, DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for potential chemical attack. For this compound, one would expect the oxygen atoms of the carbonyl groups in both the BOC protecting group and the ethyl acrylate (B77674) moiety to be electron-rich, while the carbonyl carbons and the α,β-unsaturated system are likely to be electrophilic centers.

In studies of related N-Boc-piperidine systems, DFT calculations have been successfully used to determine properties like proton affinity and the acidity of specific protons. nih.gov For example, computational studies on the deprotonation of N-Boc-piperidine have shown that the preference for removing a specific proton can be rationalized by analyzing the stability of the resulting anion, a calculation rooted in DFT. nih.gov Similarly, theoretical investigations into the piperidinolysis of certain ethers have utilized DFT to identify the most electrophilic carbon atom, which aligns with experimental outcomes. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Region for this compound | Significance |

| HOMO Energy | Relatively low | Indicates moderate nucleophilicity |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability |

| ESP Minimum | Carbonyl oxygens | Likely sites for protonation or coordination to Lewis acids |

| ESP Maximum | NH proton (if deprotected), α,β-unsaturated carbons | Likely sites for nucleophilic attack |

Note: The values in this table are qualitative predictions based on the general electronic effects of the functional groups present in the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the electronic ground state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the accessible conformations and intermolecular interactions of this compound.

The piperidine (B6355638) ring can adopt several conformations, most notably chair, boat, and twist-boat forms. The presence of the bulky N-BOC group and the ethyl acrylate substituent at the 4-position will significantly influence the conformational equilibrium. The N-BOC group is known to flatten the piperidine ring and can introduce a rotational barrier around the C-N bond of the carbamate (B1207046). researchgate.net MD simulations can quantify the energetic landscape of these conformations and the barriers between them.

A conformational study of a related Boc-protected piperidine derivative highlighted that the piperidine ring tends to adopt a single half-chair conformation in solution. researchgate.net For this compound, MD simulations would likely show a preference for a chair conformation with the bulky substituents in equatorial positions to minimize steric strain.

MD simulations are also instrumental in studying how the molecule interacts with its environment, such as solvent molecules or other reactants. By simulating the molecule in a solvent box, one can analyze the solvation shell and the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the solute. This information is crucial for understanding reaction kinetics and mechanisms in solution.

Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For this compound, theoretical methods can be used to explore the pathways of various transformations, such as additions to the acrylate group or reactions involving the piperidine ring.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, a Michael addition to the ethyl acrylate moiety is a plausible reaction for this compound. DFT calculations could be used to model the approach of a nucleophile to the β-carbon of the acrylate. The calculations would reveal the geometry of the transition state and the activation energy for this process. Comparing the activation energies for different nucleophiles or reaction conditions can help in predicting the outcome of a reaction.

Studies on similar systems have demonstrated the utility of this approach. For instance, computational investigations of deprotonation reactions of N-Boc-piperidine have calculated the activation energies for the removal of different protons, providing a rationale for the observed selectivity. nih.gov Similarly, quantum chemical studies have elucidated the multi-step mechanism of reactions involving the formation of pyrrolidine (B122466) rings, identifying the rate-determining steps and the influence of catalysts. rsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. By modeling hypothetical reactions, it is possible to assess the feasibility of novel transformations and predict their selectivity before they are attempted in the laboratory.

For this compound, one could computationally screen a variety of reaction partners and conditions to identify promising new synthetic routes. For example, the diastereoselectivity of a reaction at the acrylate group could be predicted by calculating the energies of the transition states leading to the different stereoisomers. The stereochemical outcome is often dictated by subtle steric and electronic factors that can be effectively modeled.

Computational studies on the asymmetric deprotonation of N-Boc-piperidine have shown that while the reaction proceeds with moderate enantioselectivity, DFT calculations can correctly predict the favored enantiomer and the magnitude of the selectivity. nih.gov This demonstrates the potential of computational methods to guide the development of stereoselective reactions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl E-N-BOC-Piperidin-4-ylacrylate, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves coupling N-BOC-protected piperidine derivatives with acrylate esters under Mitsunobu or palladium-catalyzed conditions. Validate reaction efficiency using TLC (to monitor intermediates) and HPLC (for purity assessment ≥97%). Post-synthesis, confirm regioselectivity via ¹H/¹³C NMR (e.g., verifying E-configuration via coupling constants) and FT-IR (to confirm ester and carbamate bond formation) .

Q. How should researchers handle safety protocols for this compound during synthesis?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood due to potential irritant vapors. Store the compound at 2–8°C in airtight containers to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm molecular structure and stereochemistry. Mass spectrometry (HRMS/ESI) provides molecular weight validation (expected m/z ~228–230). HPLC-PDA (≥95% purity, C18 column, acetonitrile/water gradient) ensures batch consistency .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). If discrepancies persist, synthesize a derivative (e.g., hydrolyzed carbamate) to isolate confounding signals .

Q. What experimental design optimizes yield in large-scale synthesis while minimizing side reactions?

- Methodological Answer : Use DoE (Design of Experiments) to test variables: temperature (60–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%). Monitor byproducts via LC-MS and optimize via response surface methodology. For reproducibility, document inert atmosphere (N₂/Ar) and moisture control .

Q. How does the BOC-protecting group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–40°C) with HPLC-UV quantification of degradation products (e.g., free piperidine). Use Arrhenius kinetics to model shelf-life. The BOC group typically degrades at pH <2 or >10, requiring buffered conditions (pH 6–8) for long-term storage .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions: solvent (DMSO concentration ≤0.1%), cell line passage number (≤20), and positive controls (e.g., known kinase inhibitors). Pre-treat compound stocks with activated charcoal to remove trace impurities. Validate via dose-response curves (IC₅₀ ± SEM) across three independent replicates .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., acrylate β-carbon). Compare with experimental kinetic data (e.g., second-order rate constants with amines/thiols). Validate models using MD simulations (NAMD/GROMACS) in explicit solvent .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with NIST Chemistry WebBook entries for analogous compounds (e.g., ethyl esters, piperidine derivatives) to validate spectral assignments .

- Ethical Reporting : Disclose synthetic yields as "isolated yields" (not conversion rates) and specify purification methods (e.g., column chromatography vs. recrystallization) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。